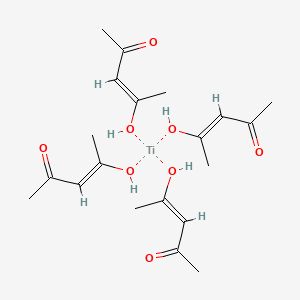

Titanium, acetylacetone Bu alc. iso-Pr alc. complexes

Description

Properties

CAS No. |

97281-09-9 |

|---|---|

Molecular Formula |

C20H32O8Ti |

Molecular Weight |

448.3 g/mol |

IUPAC Name |

tetrakis(4-hydroxypent-3-en-2-one);titanium |

InChI |

InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |

InChI Key |

RYSXWUYLAWPLES-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ti] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Titanacetylacetonat tiaca 95 can be synthesized through several methods. One common synthetic route involves the reaction of titanium tetrachloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:

TiCl4+2C5H8O2→Ti(C5H7O2)2+4HCl

The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity titanium acetylacetonate .

Chemical Reactions Analysis

Titanacetylacetonat tiaca 95 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form titanium dioxide and other by-products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: It can undergo ligand exchange reactions with other ligands, such as phosphines or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Titanacetylacetonat tiaca 95 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of titanacetylacetonat tiaca 95 involves its ability to coordinate with various substrates, facilitating chemical transformations. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which enhances the reactivity of the substrates. This coordination can activate the substrates towards various chemical reactions, such as polymerization and hydrogenation .

Comparison with Similar Compounds

Titanacetylacetonat tiaca 95 can be compared with other metal acetylacetonates, such as zirconium acetylacetonate and hafnium acetylacetonate. These compounds share similar coordination properties but differ in their metal centers and specific reactivities. For example:

Zirconium acetylacetonate: Has a larger metal radius and forms more stable complexes.

Hafnium acetylacetonate: Similar to zirconium acetylacetonate but with slightly different reactivity due to the larger atomic size.

Titanacetylacetonat tiaca 95 is unique due to its specific catalytic properties and its ability to enhance drug delivery in medical applications .

Q & A

Q. What are the key physical properties of Titanacetylacetonat tiaca 95 under varying densities?

- Data-Driven Answer : Experimental studies reveal density-dependent trends in thermodynamic variables (see Table 1). For example: Table 1: Density-Dependent Properties of Titanacetylacetonat tiaca 95

| Density (ρ) | T4 | V4 | TIACA | VI |

|---|---|---|---|---|

| 0.328 | 11.99(8) | -19.14(6) | 15.91(8) | -18.2(5) |

| 0.365 | 14.32(5) | -21.59(5) | 19.00(7) | -21.1(5) |

| 0.401 | 16.73(9) | -23.88(9) | 22.20(12) | -22.6(5) |

| 0.424 | 18.57(8) | -25.45(8) | 24.64(11) | -24.7(5) |

- Trends : T4 and TIACA increase linearly with density, while V4 and VI show negative correlations. These results suggest strong intermolecular interactions at higher densities .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction between Titanacetylacetonat tiaca 95 and solvent systems under high-pressure conditions?

- Experimental Design :

- PICOT Framework : Define the Population (solvent systems), Intervention (pressure variation), Comparison (ambient vs. high-pressure), Outcome (solubility/kinetic changes), and Timeframe (short-term stability).

- Tools : Use high-pressure autoclaves coupled with in-situ spectroscopy (e.g., Raman or FTIR) to monitor real-time ligand-solvent interactions.

- Data Validation : Compare results with molecular dynamics simulations to validate experimental observations .

Q. How to resolve contradictions in the density-dependent trends of TIACA and VI variables observed in experimental data?

- Analytical Approach :

- Statistical Analysis : Apply regression models to quantify the significance of TIACA’s linear increase (R² > 0.98) versus VI’s plateauing trend at ρ = 0.424.

- Hypothesis Testing : Test whether VI’s stability arises from saturation effects in intermolecular bonding or experimental measurement limits (e.g., instrument precision at high densities).

- Cross-Validation : Replicate experiments using neutron scattering to probe atomic-scale interactions, addressing potential systematic errors in prior methodologies .

Q. What methodological challenges arise when correlating Titanacetylacetonat tiaca 95’s thermodynamic properties with its catalytic performance?

- Challenges & Solutions :

- Challenge 1 : Decoupling thermal decomposition effects from catalytic activity.

- Solution : Use controlled isothermal conditions and monitor catalytic cycles via gas chromatography-mass spectrometry (GC-MS).

- Challenge 2 : Ensuring reproducibility in heterogeneous catalytic systems.

- Solution : Standardize catalyst support materials (e.g., SiO₂, Al₂O₃) and pre-treat surfaces to minimize variability .

Guidelines for Research Question Formulation

- Clarity & Precision : Frame questions using the PICOT framework to ensure specificity (e.g., "How does pressure variation [I] affect solubility [O] in ethanol [P] compared to aqueous systems [C] over 24 hours [T]?"). Avoid ambiguous terms like "efficacy" without quantitative metrics .

- Literature Alignment : Identify gaps by reviewing density-dependent studies (Table 1) and theoretical models of titanium-acac complexes. Prioritize questions that address unresolved trends (e.g., VI’s non-linear response) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.